1,3-Dibromo-5-tert-butoxy-benzene
Overview
Description
1,3-Dibromo-5-tert-butoxy-benzene: is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a tert-butoxy group is substituted at the 5 position
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds undergoing chemical reactions .
Mode of Action
The mode of action of 1,3-Dibromo-5-(tert-butoxy)benzene involves bromination reactions. For instance, a related compound, 1,3,5-tri-tert-butylbenzene, undergoes bromo-de-protonation and bromo-de-tert-butylation at different bromine concentrations . These reactions have high order in bromine, indicating that the bromine atoms in 1,3-Dibromo-5-(tert-butoxy)benzene likely play a crucial role in its interactions with its targets .
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that 1,3-Dibromo-5-(tert-butoxy)benzene could potentially influence pathways involving carbon-carbon bond formation.
Result of Action
Given its potential involvement in bromination reactions and carbon-carbon bond formation, it may influence the structure and function of organic molecules within a cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-tert-butoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-tert-butoxy-benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-tert-butoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of dehalogenated or hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-tert-butoxy-benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
1,3-Dibromo-5-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group.
1,3-Dibromo-5-ethylbenzene: Similar structure but with an ethyl group instead of a tert-butoxy group.
Uniqueness: 1,3-Dibromo-5-tert-butoxy-benzene is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. These properties can influence the compound’s reactivity and interactions in various chemical and biological systems, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1,3-dibromo-5-[(2-methylpropan-2-yl)oxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCEADBYMTDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272334 | |
Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631909-17-6 | |
Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631909-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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